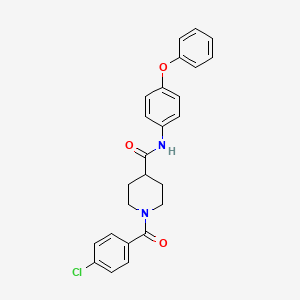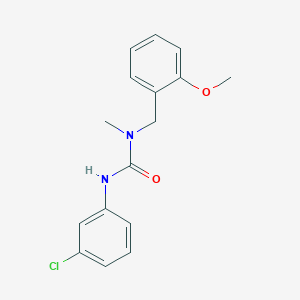![molecular formula C24H18N2O6 B4936484 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid](/img/structure/B4936484.png)
4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid, also known as BON, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nitrophenyl-substituted cyanoacrylates, which have been studied extensively for their anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been studied extensively for its potential anti-cancer and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, this compound has been shown to have low oral toxicity and no adverse effects on body weight or organ function. This compound has also been shown to have low binding affinity to plasma proteins, which may contribute to its low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid in lab experiments is its high purity and stability. This compound has been shown to have a long shelf life and can be stored at room temperature without significant degradation. However, one limitation of using this compound in lab experiments is its high cost. This compound is a novel compound that is not readily available commercially, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, this compound may have potential applications in other areas of medicine, such as wound healing and tissue engineering. Further research is needed to fully understand the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then reacted with cyanoacetic acid to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-31-22-12-19(11-20(14-25)17-7-9-18(10-8-17)24(27)28)21(26(29)30)13-23(22)32-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3,(H,27,28)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVFIWAASGJYPF-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)

![2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
![4,4'-[1,4-phenylenebis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4936477.png)
![3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4936489.png)
![4-(allyloxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B4936497.png)